molecular formula C16H12F6N4O2 B12410802 Sitagliptin keto amide impurity-d4

Sitagliptin keto amide impurity-d4

Cat. No.: B12410802
M. Wt: 410.31 g/mol
InChI Key: QAEDTLFWHIEVPK-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sitagliptin keto amide impurity-d4 is a deuterated form of a keto amide impurity found in sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of sitagliptin and its impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reduction of an enamine intermediate using sodium borohydride (NaBH4) in the presence of methanesulfonic acid (MsOH) at low temperatures (-10 to -5 °C) . The enamine is then further processed to introduce the deuterium atoms.

Industrial Production Methods

Industrial production of sitagliptin and its impurities, including the deuterated forms, often involves large-scale chemical resolution and asymmetric hydrogenation processes. These methods are designed to be cost-effective and efficient, avoiding the use of expensive noble metal catalysts .

Chemical Reactions Analysis

Types of Reactions

Sitagliptin keto amide impurity-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction reactions.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Sitagliptin keto amide impurity-d4 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of sitagliptin keto amide impurity-d4 involves the inhibition of dipeptidyl peptidase-4 (DPP-4), similar to sitagliptin. This inhibition increases the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin secretion and reduces glucagon release . The deuterium atoms in the impurity help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound.

Comparison with Similar Compounds

Similar Compounds

    Sitagliptin: The parent compound, used as a DPP-4 inhibitor for type 2 diabetes.

    Vildagliptin: Another DPP-4 inhibitor with a similar mechanism of action.

    Saxagliptin: A DPP-4 inhibitor with different pharmacokinetic properties.

Uniqueness

Sitagliptin keto amide impurity-d4 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic studies and metabolic tracing. This makes it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C16H12F6N4O2

Molecular Weight

410.31 g/mol

IUPAC Name

1-[5,5,6,6-tetradeuterio-3-(trifluoromethyl)-8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butane-1,3-dione

InChI

InChI=1S/C16H12F6N4O2/c17-10-6-12(19)11(18)4-8(10)3-9(27)5-14(28)25-1-2-26-13(7-25)23-24-15(26)16(20,21)22/h4,6H,1-3,5,7H2/i1D2,2D2

InChI Key

QAEDTLFWHIEVPK-LNLMKGTHSA-N

Isomeric SMILES

[2H]C1(C(N2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F)([2H])[2H])[2H]

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(=O)CC3=CC(=C(C=C3F)F)F

Origin of Product

United States

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